
4-Bromo-2-nitro-5-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4BrF3N2O2 and a molecular weight of 285.02 g/mol It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline core
Preparation Methods
The synthesis of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common synthetic route includes the nitration of 4-bromo-2-(trifluoromethyl)aniline, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
4-Bromo-2-nitro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate for Organic Synthesis
4-Bromo-2-nitro-5-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of more complex organic molecules. This compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in the development of pharmaceuticals and agrochemicals. The compound’s reactivity is enhanced by the presence of the electron-withdrawing trifluoromethyl group, facilitating electrophilic aromatic substitution reactions.
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to explore its antimicrobial properties against various pathogens, as well as its anticancer effects on different cancer cell lines. The nitro group is known to influence biological activity, and compounds containing such groups have been studied for their ability to induce apoptosis in cancer cells.
Pharmaceutical Development
Potential Pharmaceutical Agent
The compound is being investigated for its potential use as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets effectively. Preliminary studies indicate that derivatives of this compound could lead to new therapeutic agents for treating diseases such as cancer and bacterial infections.
Industrial Applications
Agrochemicals and Other Industrial Products
In industry, this compound is utilized in the development of agrochemicals. Its properties make it suitable for formulating pesticides and herbicides that require specific chemical functionalities for enhanced efficacy. Additionally, it may be used in the synthesis of dyes and pigments due to its distinctive color properties .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of the nitro group.
- Bromination : Substitution of bromine at the para position.
- Trifluoromethylation : Addition of the trifluoromethyl group.
These steps can be optimized to improve yield and purity, often employing methods such as recrystallization or chromatography for purification .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of this compound on breast cancer cell lines. The results showed that the compound induced significant apoptosis through the activation of specific pathways related to cell death. This research highlights its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited notable antibacterial activity, suggesting its possible application in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups influence the compound’s reactivity and stability. These groups can interact with molecular targets through various pathways, including electron transfer and covalent bonding .
Comparison with Similar Compounds
4-Bromo-2-nitro-5-(trifluoromethyl)aniline can be compared with similar compounds such as:
2-Bromo-5-(trifluoromethyl)aniline: Lacks the nitro group, which significantly alters its reactivity and applications.
4-Nitro-2-(trifluoromethyl)aniline:
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but different positioning of functional groups, leading to different chemical behavior.
Biological Activity
4-Bromo-2-nitro-5-(trifluoromethyl)aniline is an aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom, a nitro group, and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C7H5BrF3N2O2, with a molecular weight of approximately 240.02 g/mol. The unique electronic properties of the trifluoromethyl group enhance its reactivity and stability in various chemical environments, making it a valuable precursor in pharmaceutical synthesis.
Antiviral Properties
This compound has been primarily investigated for its role as an inhibitor of viral proteases, particularly in the context of Hepatitis C virus (HCV). Research indicates that compounds with structural similarities can effectively inhibit HCV NS3 protease, which is crucial for viral replication. The trifluoromethyl group significantly influences the binding affinity and inhibitory effectiveness against these enzymes.
Table 1: Summary of Biological Activities
Activity Type | Target | Mechanism of Action | References |
---|---|---|---|
Antiviral | HCV NS3 Protease | Inhibition of viral replication | |
Antibacterial | Various bacterial strains | Disruption of bacterial cell wall synthesis | |
Antifungal | Fungal pathogens | Inhibition of fungal growth |
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and cellular components:
- Inhibition of Viral Proteases : The compound's structure allows it to fit into the active site of viral proteases, blocking their activity and thereby preventing viral replication.
- Antibacterial and Antifungal Activity : Preliminary studies suggest that derivatives of this compound may disrupt the synthesis of vital components in bacterial and fungal cells, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on this compound. These derivatives were tested for their inhibitory effects on HCV NS3 protease, demonstrating that modifications to the trifluoromethyl group could enhance antiviral potency significantly. In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antiviral activity.
Another case study focused on the compound's potential toxicity. While exploring its safety profile, researchers noted that exposure to similar nitro-substituted compounds could lead to adverse effects such as methemoglobinemia and acute renal failure in extreme cases . This highlights the importance of assessing both efficacy and safety when developing therapeutic agents.
Research Findings
Recent studies have expanded on the biological activity of this compound by exploring its interactions with various biological targets:
- Binding Affinity Studies : Investigations into its binding affinity with HCV protease revealed that structural modifications could lead to enhanced inhibitory activity. Compounds with more potent trifluoromethyl substitutions demonstrated increased binding stability.
- Environmental Impact : Research also emphasized understanding the environmental consequences of using such compounds in agriculture and pharmaceuticals, as some derivatives have shown potential toxicity to non-target organisms.
Properties
IUPAC Name |
4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTYWQVWAJBPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470756 | |
Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683241-86-3 | |
Record name | 4-bromo-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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